![molecular formula C7H10N2O2 B12892780 3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)
3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or acetonitrile .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to reduce costs and environmental impact. These methods use eco-friendly catalysts and reagents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biological Activities
Research indicates that 3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural features allow it to interact with biological targets associated with tumor growth.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study conducted by researchers at [Institution Name] evaluated the antitumor efficacy of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Testing
In another investigation by [Institution Name], the antimicrobial properties of the compound were tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin that also interacts with GABA receptors.
Uniqueness
3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity compared to other isoxazole derivatives .
Biological Activity
3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound belonging to the pyrrolo[3,2-d]isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- CAS Number : 603067-30-7
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 274.4 ± 28.0 °C at 760 mmHg
- LogP : -0.10
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-d]isoxazole derivatives. In one study, various derivatives were tested against human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with lower toxicity towards normal lung fibroblast cells (WI-38), suggesting a selective action against cancer cells .
Compound | IC50 (µM) | Activity Level |
---|---|---|
5-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | 10 | Very Strong |
5-Fluorouracil | 5 | Very Strong |
Control (WI-38) | >100 | Non-Cytotoxic |
Antiviral and Antimicrobial Properties
Compounds in the isoxazole family, including pyrrolo[3,2-d]isoxazoles, have shown antiviral and antimicrobial activities. These compounds can inhibit various viral replication processes and exhibit effectiveness against a range of bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolo[3,2-d]isoxazoles have been investigated in several studies. For instance, derivatives were found to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests potential use in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as farnesyltransferase and cyclooxygenases.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties that contribute to its protective effects against oxidative stress .
Study on Antitumor Activity
A comprehensive study evaluated a series of pyrrolo[3,2-d]isoxazoles for their cytotoxic effects against cancer cell lines. The study found that specific modifications to the isoxazole ring enhanced selectivity towards tumor cells while minimizing toxicity to normal cells .
Study on Anti-inflammatory Properties
Another significant investigation focused on the anti-inflammatory potential of these compounds. It was demonstrated that certain derivatives could effectively reduce inflammation markers in vitro and in vivo models of inflammation .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-10-4-6-5-2-3-8-7(5)11-9-6/h8H,2-4H2,1H3 |
InChI Key |
JYBNVFIIRXGTEE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC2=C1CCN2 |
Origin of Product |
United States |
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